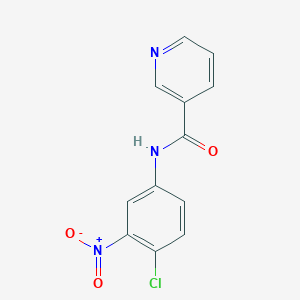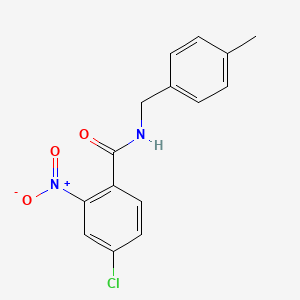![molecular formula C16H24N2O4S B11022643 N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide](/img/structure/B11022643.png)
N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide is a synthetic organic compound characterized by its unique chemical structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s structure consists of an acetylsulfamoyl group attached to a phenyl ring, which is further connected to an ethylhexanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide typically involves multiple steps, starting with the preparation of the acetylsulfamoyl phenyl intermediate. This intermediate is then reacted with 2-ethylhexanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetylsulfamoyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfamoyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylsulfamoyl)phenyl]-2-phenylacetamide
- N-[4-(acetylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide
- N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide
Uniqueness
N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide stands out due to its unique ethylhexanamide moiety, which imparts distinct physicochemical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C16H24N2O4S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide |
InChI |
InChI=1S/C16H24N2O4S/c1-4-6-7-13(5-2)16(20)17-14-8-10-15(11-9-14)23(21,22)18-12(3)19/h8-11,13H,4-7H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
UYGPNXHYDXTVLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B11022577.png)
![Methyl 3-[(2-iodophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11022578.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11022586.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11022591.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B11022594.png)
![N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide](/img/structure/B11022599.png)


![N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B11022609.png)
![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[4-(propan-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B11022614.png)
![N'-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide](/img/structure/B11022616.png)

![[4-(3-Chlorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone](/img/structure/B11022636.png)
